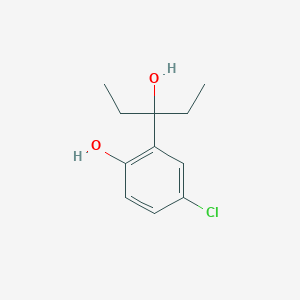










|
REACTION_CXSMILES
|
[CH2:1](I)[CH3:2].[Mg].[Cl:5][C:6]1[CH:16]=[C:10]([C:11]([O:13]CC)=O)[C:9]([OH:17])=[CH:8][CH:7]=1.[CH3:18][CH2:19]OCC>>[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([OH:17])=[C:10]([C:11]([CH2:1][CH3:2])([CH2:18][CH3:19])[OH:13])[CH:16]=1
|


|
Name
|
|
|
Quantity
|
124.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)I
|
|
Name
|
|
|
Quantity
|
19.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
37.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(C(=O)OCC)=C1)O
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 45 minutes
|
|
Duration
|
45 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in a ice water bath
|
|
Type
|
DISTILLATION
|
|
Details
|
dropwise and the ether was distilled off
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was refluxed for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
ADDITION
|
|
Details
|
poured into an ice solution of 2 N hydrochloric acid
|
|
Type
|
WASH
|
|
Details
|
The decanted aqueous phase was washed 3 times with 75 ml of ether
|
|
Type
|
WASH
|
|
Details
|
the ether phase was washed twice with 100 ml of water until the wash water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over magnesium sulfate
|
|
Type
|
ADDITION
|
|
Details
|
was treated with activated carbon
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain 38.3 g of raw product which
|
|
Type
|
CUSTOM
|
|
Details
|
was crystallized from 100 ml of cyclohexane
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC(=C(C1)C(O)(CC)CC)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27.5 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |